molecular formula C17H13NO5S B14383438 Phenyl (2-nitronaphthalen-1-yl)methanesulfonate CAS No. 89841-16-7

Phenyl (2-nitronaphthalen-1-yl)methanesulfonate

Cat. No.: B14383438
CAS No.: 89841-16-7
M. Wt: 343.4 g/mol
InChI Key: DLEULUSWSVOCBY-UHFFFAOYSA-N
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Description

Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a nitronaphthalene moiety, and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the reaction of 2-nitronaphthalene with phenyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and chloroform, while catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can further optimize the production process, reducing reaction times and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: Products typically include amines or hydroxylamines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.

Scientific Research Applications

Phenyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Phenyl (2-nitronaphthalen-1-yl)methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with biological molecules. The compound’s aromatic structure allows it to engage in π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-nitropropene: Similar in having a nitro group and aromatic structure, but differs in the presence of a propene moiety instead of a sulfonate group.

    Phenylacetone: Shares the phenyl group but has a different functional group (acetone) and lacks the nitro and sulfonate groups.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in having a naphthalene moiety but differs in the presence of a methoxy group and a propenone linkage.

Uniqueness

Phenyl (2-nitronaphthalen-1-yl)methanesulfonate is unique due to the combination of its nitro, naphthalene, and sulfonate groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

89841-16-7

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

phenyl (2-nitronaphthalen-1-yl)methanesulfonate

InChI

InChI=1S/C17H13NO5S/c19-18(20)17-11-10-13-6-4-5-9-15(13)16(17)12-24(21,22)23-14-7-2-1-3-8-14/h1-11H,12H2

InChI Key

DLEULUSWSVOCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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